4-Chloro-2-(propan-2-yl)pyrimidine
Overview
Description
4-Chloro-2-(propan-2-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and an isopropyl group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as protein kinases) and induce changes that affect cellular processes .
Biochemical Pathways
Related pyrimidine derivatives have been shown to affect the pyrimidine biosynthesis pathway . Dihydroorotate dehydrogenase (DHODH), an enzyme in this pathway, has been identified as a metabolic vulnerability in certain conditions .
Pharmacokinetics
The compound is described as a liquid at room temperature , which may influence its bioavailability.
Result of Action
Related pyrimidine derivatives have shown potential in suppressing the production of certain proteins in vitro .
Action Environment
The compound is described as stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(propan-2-yl)pyrimidine typically involves the chlorination of 2-(propan-2-yl)pyrimidine. One common method is the reaction of 2-(propan-2-yl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 4-position . Another approach involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives.
Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 4-position.
Suzuki-Miyaura Coupling:
Scientific Research Applications
4-Chloro-2-(propan-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: This compound is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2-Chloropyrimidine: Similar in structure but lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Chloro-6-(propan-2-yl)pyrimidine: Similar but with the isopropyl group at the 6-position, which can lead to different reactivity and applications.
Uniqueness: 4-Chloro-2-(propan-2-yl)pyrimidine is unique due to the specific positioning of the chlorine and isopropyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
4-chloro-2-propan-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLJCZLRYHWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498368 | |
Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68210-26-4 | |
Record name | 4-Chloro-2-(1-methylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68210-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(propan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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